N-benzyloxycarbonyl-L-leucylglycine

Vue d'ensemble

Description

N-benzyloxycarbonyl-L-leucylglycine is a useful research compound. Its molecular formula is C16H22N2O5 and its molecular weight is 322.36 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

N-benzyloxycarbonyl-L-leucylglycine, also known as Z-LEU-GLY-OH, is a versatile reagent used in the synthesis of a variety of compounds It is widely used in solution phase peptide synthesis , suggesting that its targets could be various biochemical structures that interact with peptides.

Mode of Action

Given its role in peptide synthesis , it can be inferred that it interacts with its targets by contributing to the formation of peptide bonds, which are crucial for the structure and function of proteins.

Pharmacokinetics

It is known that the biocompatible and biodegradable polymers used for different drug conjugates have advantages of prolonged blood circulation, improved pharmacokinetics, and better tumor tissue localization by passive targeting than the native drugs . This suggests that this compound, when used in the synthesis of peptide-based drugs, could potentially enhance the pharmacokinetic properties of these drugs.

Result of Action

Given its role in peptide synthesis , it can be inferred that its action results in the formation of peptides, which can then fold into functional proteins. These proteins can have various effects at the molecular and cellular level, depending on their specific roles in the body.

Action Environment

The action environment of this compound is likely to be influenced by various factors. For instance, the efficiency of peptide synthesis could be affected by factors such as pH, temperature, and the presence of other molecules in the environment. Additionally, the stability of this compound could be influenced by storage conditions . .

Activité Biologique

N-benzyloxycarbonyl-L-leucylglycine (Z-Leu-Gly) is a dipeptide derivative that has garnered attention in biochemical and pharmacological research due to its potential biological activities. This article reviews the biological activity of Z-Leu-Gly, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : C₁₄H₁₉N₃O₄

- Molecular Weight : 265.31 g/mol

- CAS Number : 2018-66-8

Z-Leu-Gly exhibits biological activity primarily through its interactions with enzymes and receptors in biological systems. It has been studied for its role as an inhibitor of specific proteases, which are crucial in various physiological processes.

1. Inhibition of Collagenase

Z-Leu-Gly has been reported to competitively inhibit human skin collagenase. This activity suggests a potential role in dermatological applications, particularly in conditions where collagen degradation is a concern, such as aging and wound healing. The inhibition mechanism involves the binding of Z-Leu-Gly to the active site of collagenase, thereby preventing substrate access and subsequent enzymatic activity .

2. Peptide Synthesis and Modification

Z-Leu-Gly serves as a building block for synthesizing more complex peptides. Its benzyloxycarbonyl (Z) protecting group allows for selective reactions during peptide synthesis, facilitating the introduction of various functional groups or amino acids without compromising the integrity of the leucine and glycine residues .

Biological Activity Overview

The biological activities of Z-Leu-Gly can be summarized as follows:

Case Study 1: Wound Healing Applications

A study investigated the effects of Z-Leu-Gly on wound healing in animal models. The results indicated that topical application of Z-Leu-Gly enhanced collagen deposition and improved tensile strength in healing wounds compared to controls. This suggests its potential utility in developing therapeutic agents for enhancing wound repair processes.

Case Study 2: Antimicrobial Activity

Research evaluated the antimicrobial properties of Z-Leu-Gly against various pathogens, including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects, indicating its potential as an antimicrobial agent in pharmaceutical formulations aimed at treating infections .

Propriétés

IUPAC Name |

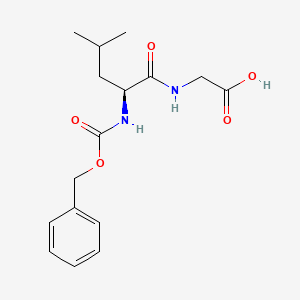

2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5/c1-11(2)8-13(15(21)17-9-14(19)20)18-16(22)23-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,17,21)(H,18,22)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJNQRRCNDSQTQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2706-38-9 | |

| Record name | N-(N-((Phenylmethoxy)carbonyl)-L-leucyl)glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002706389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC333759 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333759 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.